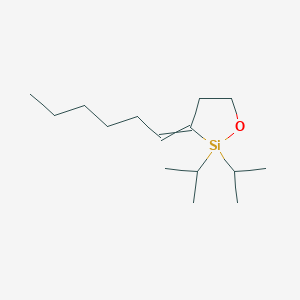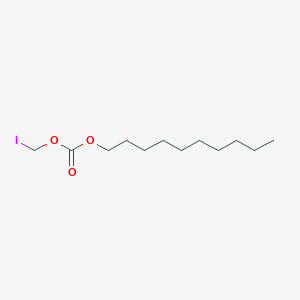
Decyl iodomethyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decyl iodomethyl carbonate is an organic compound with the molecular formula C₁₂H₂₃IO₃ It is a derivative of carbonic acid, where the hydrogen atoms are replaced by a decyl group and an iodomethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Decyl iodomethyl carbonate can be synthesized through the reaction of decyl alcohol with iodomethyl carbonate. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the esterification process. The reaction conditions include maintaining a temperature of around 60-80°C and using an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, this compound is produced using a continuous flow reactor to ensure consistent product quality and yield. The process involves the use of high-purity reactants and catalysts to optimize the reaction efficiency. The final product is purified through distillation and recrystallization to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Decyl iodomethyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form decyl iodocarbonate and other by-products.
Reduction: Reduction reactions can convert this compound to decyl alcohol and iodide ions.
Substitution: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include decyl iodocarbonate, decyl alcohol, and various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Decyl iodomethyl carbonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various carbonates and esters.
Biology: The compound is studied for its potential use in biochemical assays and as a labeling agent for biomolecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and lubricants.
Wirkmechanismus
The mechanism of action of decyl iodomethyl carbonate involves the formation of reactive intermediates through the cleavage of the iodomethyl group. These intermediates can then interact with various molecular targets, including enzymes and receptors, to exert their effects. The pathways involved include nucleophilic substitution and oxidation-reduction reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Decyl chloromethyl carbonate
- Decyl bromomethyl carbonate
- Decyl fluoromethyl carbonate
Uniqueness
Decyl iodomethyl carbonate is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its chloro, bromo, and fluoro counterparts
Eigenschaften
CAS-Nummer |
920967-16-4 |
|---|---|
Molekularformel |
C12H23IO3 |
Molekulargewicht |
342.21 g/mol |
IUPAC-Name |
decyl iodomethyl carbonate |
InChI |
InChI=1S/C12H23IO3/c1-2-3-4-5-6-7-8-9-10-15-12(14)16-11-13/h2-11H2,1H3 |
InChI-Schlüssel |
NKKTXJLCLWRXIN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC(=O)OCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Morpholin-4-yl)-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14197230.png)
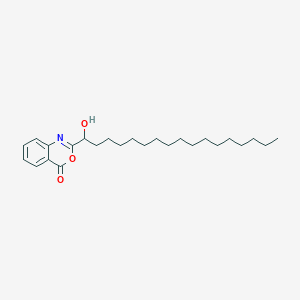
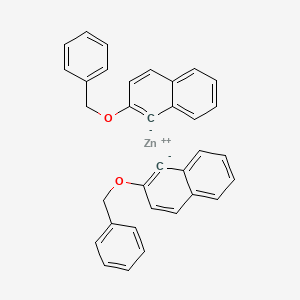
![([1,1'-Biphenyl]-4-yl)methyl 3,5-diaminobenzoate](/img/structure/B14197242.png)
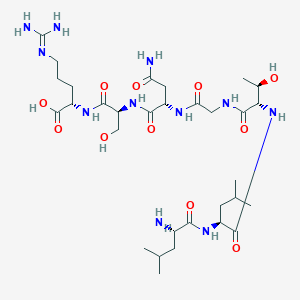
![5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(8-ethenyl-5H-pyrido[3,2-b]indole)](/img/structure/B14197251.png)
![3-(4-{[(Ethanesulfonyl)amino]methyl}anilino)-3-oxopropanoic acid](/img/structure/B14197259.png)
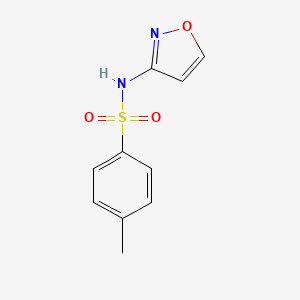
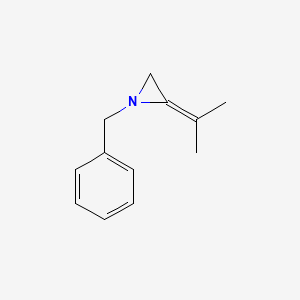
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B14197278.png)
![2,3,6,7,10,11-Hexakis[(10-bromodecyl)oxy]triphenylene](/img/structure/B14197284.png)
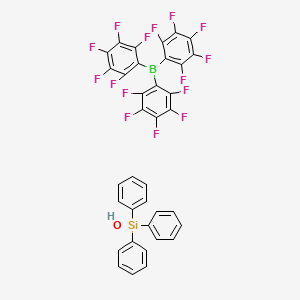
![7,9-Dimethyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14197295.png)
